

Application Notes and Protocols: "2-Hydroxyquinoline-3-carboxylic acid" as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 2-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B189343

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **2-Hydroxyquinoline-3-carboxylic acid** (which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid) as a versatile intermediate in the synthesis of pharmaceuticals. This document includes detailed experimental protocols for its synthesis and its conversion into potent anticancer agents, alongside quantitative data and visualizations of the synthetic and mechanistic pathways.

Introduction

2-Hydroxyquinoline-3-carboxylic acid is a key building block in medicinal chemistry due to the quinoline scaffold's prevalence in a wide range of biologically active compounds. Derivatives of this intermediate have shown significant potential in the development of novel therapeutics, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Its utility lies in the reactive carboxylic acid and hydroxyl (or keto) groups, which allow for diverse chemical modifications to generate libraries of compounds for drug discovery.

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

The target intermediate, **2-Hydroxyquinoline-3-carboxylic acid**, exists predominantly as its tautomer, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The following protocol details a reliable method for its synthesis.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid[1]

This protocol involves the reaction of a precursor ester with thiourea in the presence of potassium carbonate.

Materials:

- Ester precursor (e.g., an appropriate diethyl malonate derivative)
- Thiourea
- Anhydrous potassium carbonate
- Ethanol
- Water
- Acetic acid
- Dimethylformamide (for crystallization)
- Standard laboratory glassware for reflux and filtration

Procedure:

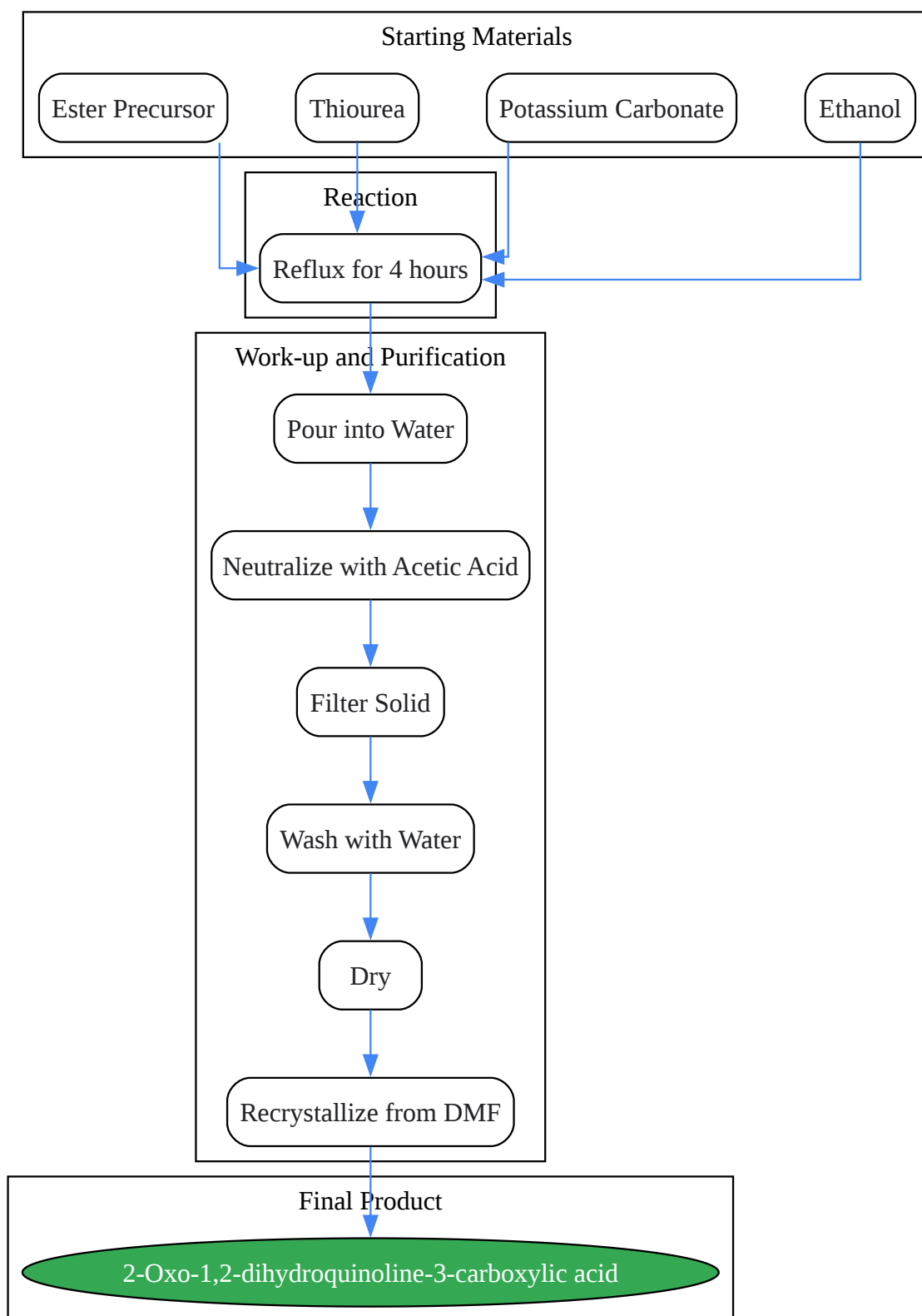
- To a solution of the starting ester (0.01 mol) in 50 mL of ethanol, add thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol).
- Heat the reaction mixture under reflux for 4 hours.
- After cooling to room temperature, pour the mixture into water.
- Neutralize the solution with a few drops of acetic acid.

- Collect the resulting solid by filtration.
- Wash the solid with water, and then dry it.
- Recrystallize the crude product from dimethylformamide to obtain pure 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Synthesis Data

Parameter	Value	Reference
Yield	63%	[1]
Melting Point	270 °C	[1]
IR (KBr) ν_{max} (cm ⁻¹)	3368 (NH), 3481–3175 (br–OH), 1716, 1685 (C=O), 1605, 1563 (C=C), 1161, 1009 (C–O)	[1]

Synthesis Workflow



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Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid.

Application in Anticancer Drug Synthesis

2-Oxo-1,2-dihydroquinoline-3-carboxylic acid serves as a key intermediate in the synthesis of novel anticancer agents. The following protocol describes the synthesis of 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which have demonstrated significant anti-proliferative activity.^[1]

Experimental Protocol: Synthesis of Anticancer Derivatives (7a-d)^[1]

Materials:

- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
- Ethyl 3-aryl-2-cyanoacrylates (e.g., ethyl 3-phenyl-2-cyanoacrylate)
- Dimethylformamide (DMF)
- Triethylamine
- Water
- Dilute hydrochloric acid (2%)
- Ethanol (for crystallization)
- Standard laboratory glassware for reflux and filtration

Procedure:

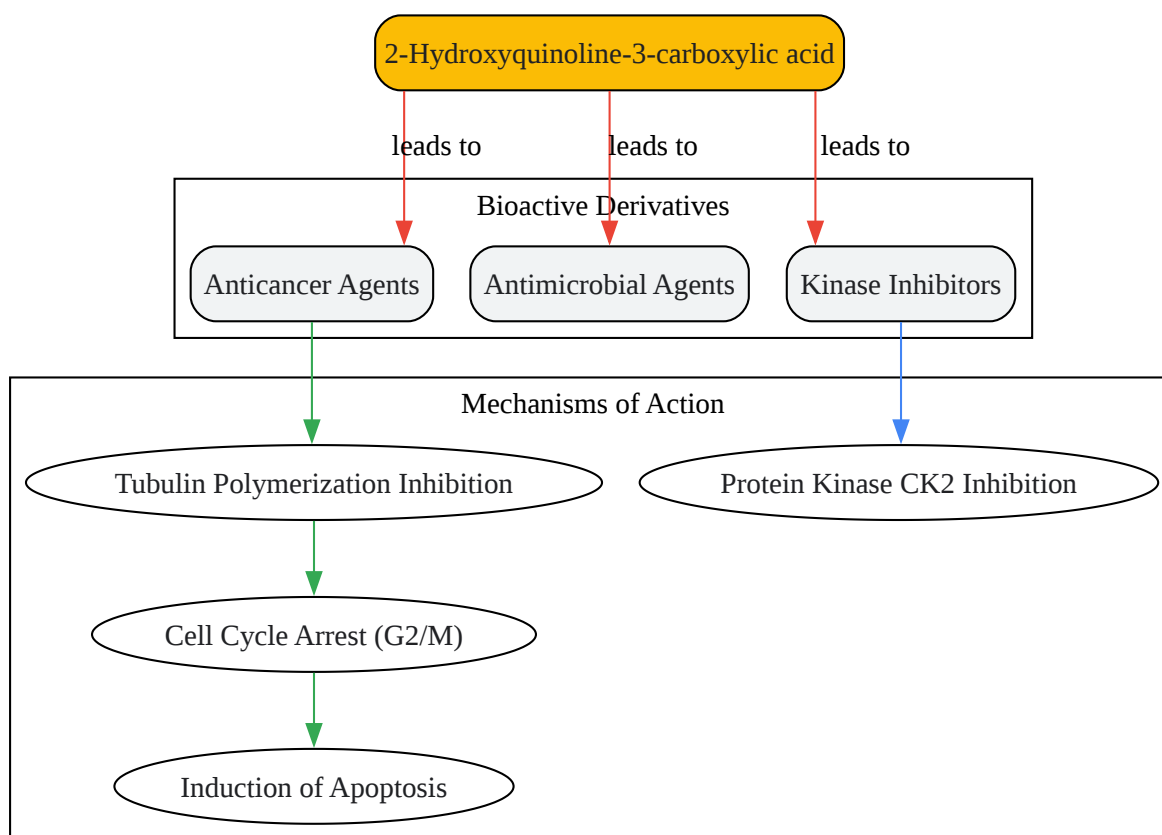
- Dissolve ethyl 3-aryl-2-cyanoacrylate (0.01 mol) in a mixture of 30 mL of dimethylformamide and 3 mL of triethylamine in a round-bottom flask.
- Add 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (0.01 mol) to the mixture.
- Heat the reaction mixture under reflux for 4 hours.
- After cooling, pour the mixture into water.

- Neutralize with 2% dilute hydrochloric acid.
- Collect the precipitated solid by filtration.
- Purify the solid by recrystallization from ethanol to yield the final product.

Synthesis and Activity Data of Anticancer Derivatives[1]

Compound	R1	R2	Yield	Melting Point (°C)	IC50 vs. MCF-7 (µg/mL)
7a	H	H	71%	226	> 50
7b	OCH3	H	73%	245	3.45 ± 0.31
7c	OH	OCH3	69%	233	1.73 ± 0.27
7d	N(CH3)2	H	75%	258	2.11 ± 0.19
Doxorubicin (Reference)	-	-	-	-	1.34 ± 0.11

Logical Relationship of Applications



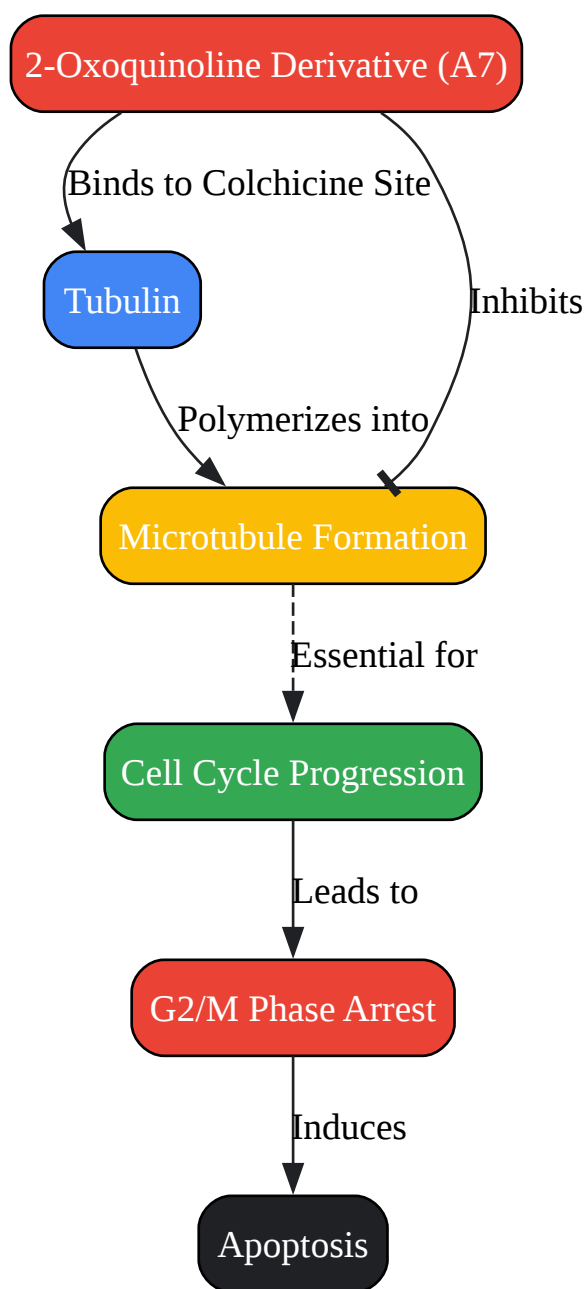
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Applications of **2-Hydroxyquinoline-3-carboxylic acid**.

Mechanism of Action: Anticancer Activity

Derivatives of 2-oxoquinoline have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site of tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.

Visualized Mechanism of Action



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References

- 1. mdpi.com [mdpi.com]
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